N-(3-Chloro-5-fluorophenyl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-5-fluoroaniline with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .
Scientific Research Applications
N-(3-Chloro-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemical products.
Material Science: It finds applications in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-fluorophenyl)methanesulfonamide: This compound is similar in structure but lacks the N-substitution.
N-(3-Chloro-4-fluorophenyl)methanesulfonamide: A closely related compound with a different position of the fluoro group.
Uniqueness
N-(3-Chloro-5-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise reactivity and binding characteristics are required .
Properties
Molecular Formula |
C7H7ClFNO2S |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
N-(3-chloro-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
SWYGGELRHWFUGN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
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